1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the [3+2] cycloaddition, also known as the “click” reaction . Piperazines can be synthesized by reacting a secondary amine with a dihalide .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . Piperazines have a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites . Piperazines can also participate in various reactions, especially those involving the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles and piperazines can vary widely depending on the specific compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O/c20-14-2-1-3-17(12-14)26-13-18(22-23-26)19(27)25-10-8-24(9-11-25)16-6-4-15(21)5-7-16/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNEAIXMWEFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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